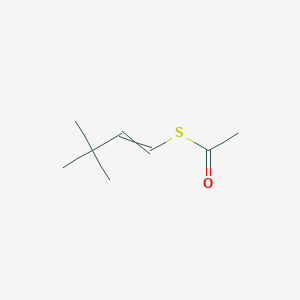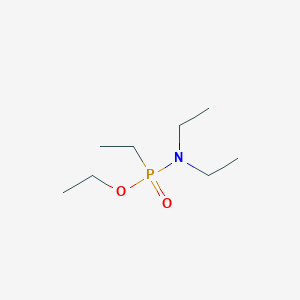
Ethyl N,N,P-triethylphosphonamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N,N,P-triethylphosphonamidate is a chemical compound that belongs to the class of phosphonamidates These compounds are characterized by the presence of a phosphorus-nitrogen bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N,N,P-triethylphosphonamidate typically involves the reaction of triethylphosphite with an appropriate amine under controlled conditions. One common method involves the use of ethyl bromoacetate as a mediator, which facilitates the formation of the phosphonamidate bond under mild conditions without the need for metal catalysts or oxidants .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N,N,P-triethylphosphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent under mild conditions.
Reduction: Reductive agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like molecular iodine.
Major Products: The major products formed from these reactions include phosphonates, phosphines, and substituted phosphonamidates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl N,N,P-triethylphosphonamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-nitrogen bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of Ethyl N,N,P-triethylphosphonamidate involves its interaction with molecular targets through the phosphorus-nitrogen bond. This bond can participate in various biochemical reactions, influencing molecular pathways and cellular processes. The compound’s effects are mediated by its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Ethyl N,N,P-trimethylphosphonamidate: Similar in structure but with methyl groups instead of ethyl groups.
Phosphonamides: A broader class of compounds with similar phosphorus-nitrogen bonds.
Uniqueness: Ethyl N,N,P-triethylphosphonamidate is unique due to its specific ethyl substituents, which confer distinct chemical properties and reactivity compared to other phosphonamidates. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
63842-89-7 |
|---|---|
Formule moléculaire |
C8H20NO2P |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
N-[ethoxy(ethyl)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20NO2P/c1-5-9(6-2)12(10,8-4)11-7-3/h5-8H2,1-4H3 |
Clé InChI |
SVTVZWSEIURGHA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(CC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


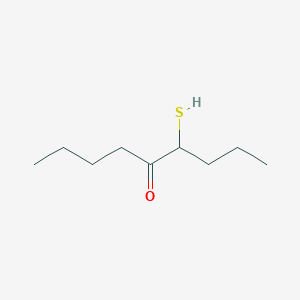
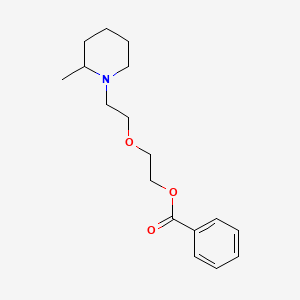
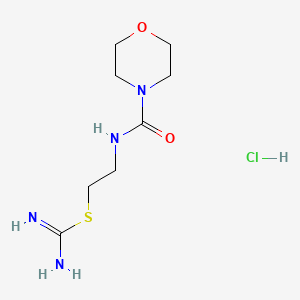
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
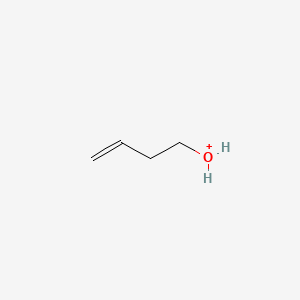
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
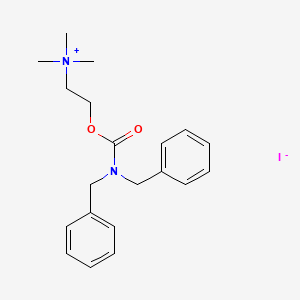
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)


